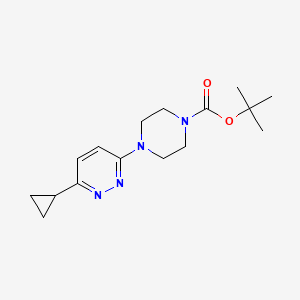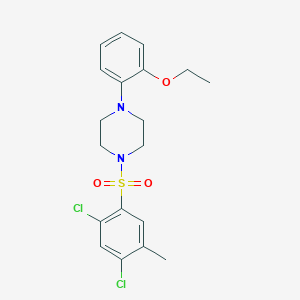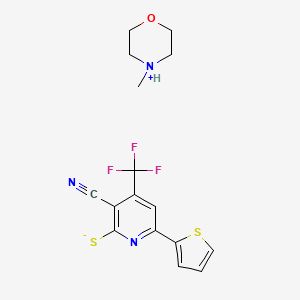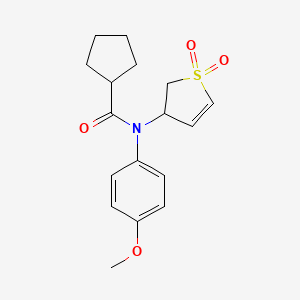![molecular formula C21H15ClF3N5O2 B2398193 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895014-40-1](/img/structure/B2398193.png)
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H15ClF3N5O2 and its molecular weight is 461.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A series of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized to explore their potential as therapeutic agents. These compounds, including various analogues, have been evaluated for their chemical properties and potential biological activities. The synthesis often involves multiple steps, including condensation reactions and the introduction of specific functional groups to enhance the compound's activity or selectivity towards certain biological targets. For example, the synthesis of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated the potential for antitumor activity, highlighting the importance of chemical modification in discovering new therapeutic agents (El-Morsy et al., 2017).
Radiosynthesis and Imaging Applications
Compounds related to the given chemical structure have been radiolabeled for imaging purposes, such as positron emission tomography (PET). For instance, the radiosynthesis of [18F]PBR111, a selective radioligand, has been reported for imaging the translocator protein (18 kDa) with PET. This application underscores the potential of these compounds in non-invasive imaging techniques for studying various biological and pathological processes in vivo (Dollé et al., 2008).
Antitumor and Antimicrobial Activities
Several derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities. For example, novel pyrazolo[1,5-a]pyrimidines have shown promise as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes, indicating their potential in neuroinflammatory and possibly oncological contexts (Damont et al., 2015). Another study reported the synthesis and antimicrobial activity of new heterocycles incorporating the antipyrine moiety, demonstrating the broad applicability of these compounds beyond cancer research (Bondock et al., 2008).
Molecular Docking and Computational Studies
Computational studies, including molecular docking and density functional theory (DFT) analyses, have been utilized to predict the interaction of pyrazolo[3,4-d]pyrimidine derivatives with biological targets. These studies help in understanding the molecular basis of the compound's activity and optimizing their structures for enhanced biological effects. For instance, speculative analysis on the electronic structure, IR assignments, and molecular docking of related compounds has provided insights into their potential as anti-amoebic agents, highlighting the role of computational chemistry in drug development processes (Shukla & Yadava, 2020).
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N5O2/c1-12-4-2-3-5-17(12)30-19-14(9-27-30)20(32)29(11-26-19)10-18(31)28-16-8-13(21(23,24)25)6-7-15(16)22/h2-9,11H,10H2,1H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKFIYKMAWCATC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2398114.png)

![1-(2-methylallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2398116.png)
![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2398117.png)
![Ethyl 1-[3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]piperidine-4-carboxylate](/img/structure/B2398118.png)



![7-Chloro-2-(4,5-dimethylthiazol-2-yl)-6-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398123.png)

![4-((3-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2398126.png)
![(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2398129.png)
